molecular formula C17H18N6O3S B12169265 N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12169265
M. Wt: 386.4 g/mol
InChI Key: PVZKUINZRKIPPI-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring two key structural motifs:

  • Sulfamoylphenyl group: A benzene ring substituted with a sulfamoyl (–SO₂NH₂) group, linked via an ethyl chain to the acetamide nitrogen. This group is common in sulfonamide drugs, contributing to hydrogen bonding and solubility .
  • Tetrazole-substituted phenyl group: The acetamide carbonyl is connected to a phenyl ring bearing a 1H-tetrazole moiety. Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity through its aromaticity and hydrogen-bonding capacity .

This compound’s design leverages sulfonamide and tetrazole functionalities, which are prevalent in antimicrobial, antiviral, and receptor-targeting agents.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H18N6O3S/c18-27(25,26)16-7-3-13(4-8-16)9-10-19-17(24)11-14-1-5-15(6-2-14)23-12-20-21-22-23/h1-8,12H,9-11H2,(H,19,24)(H2,18,25,26)

InChI Key

PVZKUINZRKIPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole group can interact with proteins and other biomolecules. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Functional Group Variations
Compound Name Key Structural Differences Evidence ID
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide Lacks tetrazole; simpler sulfamoyl-ethyl-acetamide
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide Replaces tetrazole with benzimidazole-thio group
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide Morpholinosulfonyl replaces sulfamoyl
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Combines thiazolidinone and triazole moieties
2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide Imidazole and dithiocarbamate substituents

Key Observations :

  • The tetrazole group in the target compound distinguishes it from benzimidazole (), triazole (), and imidazole derivatives (). Tetrazole’s bioisosteric properties may improve metabolic stability compared to carboxylic acid-containing analogs.
  • Sulfamoyl vs.
Pharmacological Activities
  • Antifungal Activity: highlights 2-(substituted dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives with MIC₅₀ values of 12.5 μg/mL against Candida albicans. The target compound’s tetrazole group may offer distinct interactions with fungal enzymes like lanosterol demethylase .
  • Anticancer Potential: Benzimidazole-thio derivatives () show cytotoxicity, suggesting that replacing tetrazole with benzimidazole could shift activity toward cancer targets .
  • VR1 Receptor Inhibition : Benzimidazole derivatives in (e.g., N-((1S)-1-{4-[2-fluoro-1-(fluoromethyl)ethoxy]phenyl}ethyl)-2-(7-nitro-1H-benzimidazol-1-yl)acetamide) target vanilloid receptors, indicating structural flexibility for neuropathic pain applications .
  • COVID-19 Inhibitors: Morpholinosulfonylphenyl acetamides () were evaluated for anti-COVID-19 activity, though the target compound’s tetrazole may confer different protease-binding properties .
Physicochemical Properties
  • Solubility : Sulfamoyl and tetrazole groups enhance hydrophilicity compared to thiazole () or arylpiperazine derivatives ().
  • logP : Tetrazole’s polarity may lower logP relative to benzimidazole-thio derivatives (), influencing membrane permeability.
Structure-Activity Relationships (SAR)
  • Sulfamoyl Group : Critical for hydrogen bonding (e.g., with bacterial dihydropteroate synthase in sulfonamides). Its removal (as in ) reduces target engagement .
  • Tetrazole vs. Other Heterocycles : Tetrazole’s aromaticity and hydrogen-bonding capacity may enhance kinase or protease inhibition compared to triazole () or imidazole ().
  • Linker Flexibility : The ethyl chain in the target compound may optimize binding pocket accommodation vs. rigid arylpiperazine linkers () .

Biological Activity

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide, a compound featuring a sulfonamide and a tetrazole moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N6O3S2C_{17}H_{18}N_{6}O_{3}S_{2}, with a molecular weight of approximately 418.5 g/mol. Its structure includes functional groups that are pivotal for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₈N₆O₃S₂
Molecular Weight418.5 g/mol
LogP1.0122
Polar Surface Area116.217 Ų

Antimicrobial Activity

The sulfonamide group in the compound is known for its antibacterial properties, particularly through the inhibition of bacterial folate synthesis. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Research indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth. For instance, a study demonstrated that sulfamoylated derivatives can effectively inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression, suggesting potential dual activity against infections and cancer .

Anticancer Activity

The tetrazole moiety may contribute to anticancer effects, as compounds containing tetrazole rings have been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. In vitro studies have indicated that this compound may inhibit specific cancer cell lines, showing promise as an anticancer agent.

A comparative study of similar tetrazole derivatives found that certain modifications significantly enhanced their potency against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values as low as 36.78 nM . This suggests that further exploration of this compound could yield valuable insights into its mechanism of action and therapeutic potential.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a pilot study assessing antimicrobial activity, derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of efficacy, highlighting the need for structural optimization to enhance activity .

Case Study 2: Anticancer Potential
In another study focusing on STS inhibition, several sulfamoylated compounds were tested for their ability to inhibit cancer cell proliferation. The most active compounds showed improved potency compared to standard treatments, suggesting that structural modifications could lead to more effective anticancer agents .

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